Smurf1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H29ClN6O2 |

|---|---|

Molecular Weight |

469.0 g/mol |

IUPAC Name |

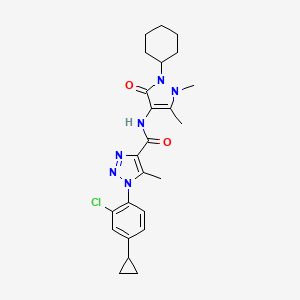

1-(2-chloro-4-cyclopropylphenyl)-N-(1-cyclohexyl-2,3-dimethyl-5-oxopyrazol-4-yl)-5-methyltriazole-4-carboxamide |

InChI |

InChI=1S/C24H29ClN6O2/c1-14-22(24(33)31(29(14)3)18-7-5-4-6-8-18)26-23(32)21-15(2)30(28-27-21)20-12-11-17(13-19(20)25)16-9-10-16/h11-13,16,18H,4-10H2,1-3H3,(H,26,32) |

InChI Key |

DJCHYTWZRDUVHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2CCCCC2)NC(=O)C3=C(N(N=N3)C4=C(C=C(C=C4)C5CC5)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

Smurf1-IN-1: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Smurf1-IN-1, a selective inhibitor of the E3 ubiquitin ligase Smurf1 (Smad ubiquitination regulatory factor 1). Smurf1 is a critical regulator of multiple signaling pathways implicated in a variety of physiological and pathological processes, including bone morphogenesis, cell migration, and cancer progression. This document details the molecular interactions, signaling pathways, and cellular effects of this compound, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action

This compound is an orally active and selective small molecule inhibitor that directly targets the enzymatic activity of Smurf1.[1][2] As a HECT-type E3 ubiquitin ligase, Smurf1 facilitates the transfer of ubiquitin from an E2 conjugating enzyme to specific substrate proteins, marking them for proteasomal degradation. This compound is believed to interfere with this process, likely by binding to the catalytic HECT domain of Smurf1, thereby preventing the ubiquitination and subsequent degradation of its target proteins.[3] This inhibition leads to the accumulation of Smurf1 substrates and modulation of their downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a related inhibitor, Smurf1-IN-A01.

Table 1: In Vitro Efficacy of Smurf1 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |

| This compound | Smurf1 | Enzymatic Assay | 92[1][2] | - |

| Smurf1-IN-A01 | Smurf1 | Not Specified | - | 3.664[4] |

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Route of Administration |

| T1/2 | 7.9 hours | 1 mg/kg (i.v.), 3 mg/kg (p.o.)[1] |

| Oral Bioavailability | 82% | 3 mg/kg (p.o.) vs 1 mg/kg (i.v.)[1] |

Smurf1 Signaling Pathways and Inhibition by this compound

Smurf1 is a key negative regulator of the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways. It directly targets receptor-regulated Smads (R-Smads) such as Smad1 and Smad5 for ubiquitination and degradation.[5][6] Additionally, Smurf1 can target other crucial signaling molecules for degradation, including MEKK2 in the MAPK pathway, RhoA in the context of cell polarity and migration, and Axin in the Wnt signaling pathway. By inhibiting Smurf1, this compound is expected to stabilize these substrates, leading to the potentiation of their respective signaling cascades.

Caption: Smurf1 signaling pathways and the inhibitory effect of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Smurf1 Auto-ubiquitination Assay

This assay measures the E3 ligase activity of Smurf1 by detecting its auto-ubiquitination.

Materials:

-

Recombinant human Smurf1 protein

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UbcH5c)

-

Ubiquitin

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-ubiquitin antibody

-

Anti-Smurf1 antibody

Procedure:

-

Prepare a reaction mixture containing E1 enzyme, E2 enzyme, ubiquitin, and ATP in the assay buffer.

-

Add recombinant Smurf1 protein to the reaction mixture.

-

For inhibitor-treated samples, add varying concentrations of this compound. For the control, add an equivalent volume of DMSO.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect poly-ubiquitinated Smurf1 and with an anti-Smurf1 antibody as a loading control.

Cell-Based Smurf1 Substrate Degradation Assay

This assay evaluates the effect of this compound on the degradation of a specific Smurf1 substrate in a cellular context.

Materials:

-

Cell line endogenously expressing or overexpressing a Smurf1 substrate (e.g., Smad1, MEKK2)

-

Cell culture medium and supplements

-

This compound

-

Proteasome inhibitor (e.g., MG132) as a positive control

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibodies against the Smurf1 substrate and a loading control (e.g., GAPDH, β-actin)

-

Western blotting reagents

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 6-24 hours). A positive control group treated with a proteasome inhibitor like MG132 should be included.

-

Lyse the cells using lysis buffer and collect the total protein lysates.

-

Determine the protein concentration of each lysate.

-

Perform Western blotting to analyze the protein levels of the Smurf1 substrate.

-

Use an antibody against a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of the substrate protein in treated versus control cells.

Immunoprecipitation to Detect Ubiquitinated Substrates

This protocol is designed to isolate a specific Smurf1 substrate and detect its ubiquitination status.

Materials:

-

Cells treated with this compound or vehicle control.

-

Lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619).

-

Antibody specific to the Smurf1 substrate.

-

Protein A/G agarose beads.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Anti-ubiquitin antibody.

-

Western blotting reagents.

Procedure:

-

Lyse the treated cells and pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with the antibody against the Smurf1 substrate overnight at 4°C.

-

Add fresh protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Perform Western blotting on the eluted samples.

-

Probe the membrane with an anti-ubiquitin antibody to visualize the ubiquitination ladder of the substrate and with the substrate-specific antibody to confirm successful immunoprecipitation.

Experimental and Logical Workflow Diagram

The following diagram illustrates a typical workflow for characterizing the mechanism of action of this compound.

Caption: A logical workflow for the characterization of this compound.

References

- 1. A cell-based high-throughput screening method based on a ubiquitin-reference technique for identifying modulators of E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]

- 3. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Smurf1-IN-1: A Selective Inhibitor of the Smurf1 E3 Ubiquitin Ligase

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a HECT E3 ubiquitin ligase that plays a critical role in various cellular processes, including the regulation of Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[1] Its dysregulation has been implicated in numerous diseases, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of Smurf1-IN-1, a selective small-molecule inhibitor of Smurf1. We will delve into its mechanism of action, selectivity, and its effects on key signaling pathways. This document also provides detailed experimental protocols for assays relevant to the characterization of Smurf1 inhibitors and visual representations of the associated signaling pathways and experimental workflows.

Introduction to Smurf1

Smurf1 is a member of the Nedd4 family of HECT E3 ubiquitin ligases.[1] It functions by catalyzing the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to specific substrate proteins, targeting them for proteasomal degradation. Key substrates of Smurf1 include Smad1 and Smad5, which are intracellular mediators of the BMP signaling pathway, as well as the BMP receptors themselves.[2][3] Smurf1 can also regulate the TGF-β pathway, in part by interacting with the inhibitory Smad, Smad7, to promote the degradation of the TGF-β type I receptor.[1] Through its influence on these and other signaling pathways, Smurf1 is involved in a wide array of biological processes such as bone metabolism, cell migration, and embryonic development.[4][5][6]

This compound: A Selective Inhibitor

This compound is an orally active and selective inhibitor of Smurf1. Its primary mechanism of action is the inhibition of the catalytic HECT domain of Smurf1, thereby preventing the ubiquitination and subsequent degradation of its target substrates.

Quantitative Data on Smurf1 Inhibitors

The inhibitory activity of this compound and other related compounds has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter to measure the potency of an inhibitor.

| Inhibitor | IC50 (Smurf1) | Selectivity Notes | Reference |

| This compound | 92 nM | Orally active. | Not specified in search results |

| Smurf1 modulator-1 | 180 nM | Selective inhibitor. | Not specified in search results |

| Smurf1 inhibitor 1 | 230 nM | Potent and selective. Inhibits the catalytic HECT domain. Does not inhibit Smurf2, WWP1, Nedd4-1, and NleL. | Not specified in search results |

| Compound 1 (from bioRxiv) | 230 nM / 450 nM (HECT domain) | Highly selective; does not inhibit Smurf2. Prevents transthiolation. | [7] |

| Compound 2 (from bioRxiv) | 15 µM / 1.7 µM (HECT domain) | Highly selective; does not inhibit Smurf2. Prevents transthiolation. | [7] |

Key Signaling Pathways Regulated by Smurf1

Smurf1 is a crucial negative regulator of the BMP signaling pathway and also modulates the TGF-β signaling pathway. Inhibition of Smurf1 with compounds like this compound can therefore lead to the upregulation of these pathways.

BMP Signaling Pathway

The BMP signaling pathway is initiated by the binding of BMP ligands to type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of receptor-regulated Smads (R-Smads), primarily Smad1 and Smad5. These activated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes.

Smurf1 negatively regulates this pathway at multiple levels:

-

Direct degradation of R-Smads: Smurf1 directly ubiquitinates Smad1 and Smad5, targeting them for proteasomal degradation.[4][8]

-

Degradation of BMP receptors: Smurf1 can also target BMP receptors for degradation, thereby reducing the cell's responsiveness to BMP ligands.[3][9]

By inhibiting Smurf1, this compound is expected to increase the cellular levels of Smad1/5 and BMP receptors, thus enhancing BMP signaling.

TGF-β Signaling Pathway

The TGF-β signaling pathway shares many components with the BMP pathway. TGF-β ligands bind to their specific type I and type II receptors, leading to the phosphorylation of Smad2 and Smad3. These then complex with Smad4 and translocate to the nucleus.

Smurf1's role in the TGF-β pathway is more complex. It can interact with the inhibitory Smad, Smad7, to target the TGF-β type I receptor for degradation.[1] This suggests that Smurf1 can also act as a negative regulator of TGF-β signaling.

Experimental Protocols

Characterizing the activity and selectivity of Smurf1 inhibitors requires robust and reliable experimental assays. Below are detailed methodologies for key experiments.

UbFluor™ Fluorescence Polarization Assay

This assay provides a continuous, real-time measurement of HECT E3 ligase activity by monitoring the transthiolation of a ubiquitin-fluorophore conjugate.

Principle: UbFluor™ is a ubiquitin molecule with a fluorescent dye attached via a thioester bond. When the HECT E3 ligase, such as Smurf1, is active, it catalyzes the transfer of the ubiquitin to its own catalytic cysteine residue, releasing the fluorophore. This release causes a change in fluorescence polarization, which can be measured to determine the enzyme's activity.

Materials:

-

Purified, active Smurf1 (full-length or HECT domain)

-

UbFluor™ probe

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% Tween-20)

-

This compound or other test compounds

-

384-well, low-volume, black, round-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 384-well plate, add 1 µL of this compound at various concentrations (typically in a serial dilution). Include a DMSO-only control.

-

Add 10 µL of Smurf1 enzyme solution (e.g., 200 nM final concentration) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of UbFluor™ probe solution (e.g., 50 nM final concentration).

-

Immediately begin reading the fluorescence polarization on a plate reader at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) every 1-2 minutes for 60-120 minutes.

-

Calculate the initial reaction rates from the linear portion of the progress curves.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HECT E3 Ligase Auto-ubiquitination Assay

This assay directly visualizes the ability of a HECT E3 ligase to ubiquitinate itself, a characteristic feature of this enzyme class. Inhibition of this process by a compound indicates its potential as an inhibitor.

Principle: In the presence of E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP, an active HECT E3 ligase will catalyze the formation of polyubiquitin chains on itself. These higher molecular weight species can be detected by Western blotting.

Materials:

-

Purified, active Smurf1

-

E1 ubiquitin-activating enzyme (e.g., UBE1)

-

E2 ubiquitin-conjugating enzyme (e.g., UbcH5b or UbcH7)

-

Wild-type ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound or other test compounds

-

SDS-PAGE gels and Western blotting reagents

-

Anti-ubiquitin antibody or anti-Smurf1 antibody

Procedure:

-

Prepare a reaction master mix containing ubiquitination buffer, E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), ubiquitin (e.g., 10 µM), and ATP (e.g., 2 mM).

-

In separate tubes, pre-incubate Smurf1 (e.g., 200 nM) with various concentrations of this compound or DMSO for 30 minutes at room temperature.

-

Initiate the ubiquitination reaction by adding the master mix to the Smurf1/inhibitor solutions.

-

Incubate the reactions at 37°C for 60-90 minutes.

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-ubiquitin or anti-Smurf1 antibody to visualize the ubiquitinated Smurf1 species. A reduction in the high molecular weight smear in the presence of the inhibitor indicates its activity.[10]

DiscoverX PathHunter® ProLabel® Detection Assay

This is a cell-based assay to measure the cellular activity of Smurf1 by quantifying the accumulation of a ProLabel-tagged Smurf1 protein.

Principle: The assay utilizes a HEK293 cell line stably expressing a ProLabel-tagged Smurf1 under an inducible promoter. ProLabel is a small enzyme fragment that is part of the Enzyme Fragment Complementation (EFC) system. When Smurf1 is active, it auto-ubiquitinates and is degraded, leading to low levels of the ProLabel-tagged protein. In the presence of a Smurf1 inhibitor, auto-ubiquitination is blocked, leading to the accumulation of ProLabel-tagged Smurf1. The amount of ProLabel-tagged protein is quantified by adding a detection reagent containing the larger enzyme fragment (EA) and a substrate that produces a chemiluminescent signal upon enzyme complementation.

Materials:

-

HEK293 cells stably expressing ProLabel-tagged Smurf1

-

Cell culture medium and supplements

-

Inducer (e.g., tetracycline)

-

This compound or other test compounds

-

DiscoverX PathHunter® ProLabel® Detection Kit (containing lysis buffer, EA, and substrate)

-

White, solid-bottom, 96-well or 384-well cell culture plates

-

Luminometer

Procedure:

-

Seed the ProLabel-Smurf1 expressing HEK293 cells in a 96-well or 384-well plate and allow them to attach overnight.

-

Induce the expression of ProLabel-Smurf1 by adding the inducer to the cell culture medium and incubate for the recommended time (e.g., 16-24 hours).

-

Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 6-24 hours).

-

Prepare the PathHunter® ProLabel® detection reagent according to the manufacturer's instructions.

-

Add the detection reagent to each well and incubate at room temperature for 60 minutes to allow for cell lysis and signal development.

-

Measure the chemiluminescent signal using a luminometer.

-

Plot the luminescence signal against the inhibitor concentration to determine the EC50 value, which represents the concentration of inhibitor that causes a 50% increase in the signal.

Conclusion

This compound is a valuable tool for studying the biological functions of Smurf1 and for exploring its therapeutic potential. Its selectivity and oral activity make it a promising lead compound for the development of drugs targeting diseases associated with aberrant Smurf1 activity. The experimental protocols detailed in this guide provide a framework for the robust characterization of this compound and other novel Smurf1 inhibitors. Further research into the selectivity profile and in vivo efficacy of this compound will be crucial for its advancement as a potential therapeutic agent.

References

- 1. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cooperative Inhibition of Bone Morphogenetic Protein Signaling by Smurf1 and Inhibitory Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Smurf1 ubiquitin ligase causes downregulation of BMP receptors and is induced in monocrotaline and hypoxia models of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection [frontiersin.org]

- 6. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. researchgate.net [researchgate.net]

- 10. AUTOUBIQUITINATION OF BCA2 RING E3 LIGASE REGULATES ITS OWN STABILITY AND AFFECTS CELL MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Smurf1 E3 Ubiquitin Ligase: A Technical Guide for Researchers

An In-depth Examination of Smurf1's Biological Functions, Signaling Pathways, and Therapeutic Potential

Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a key E3 ubiquitin ligase belonging to the HECT (Homologous to the E6AP C-terminus) domain family. It plays a critical role in a multitude of cellular processes by targeting specific substrate proteins for ubiquitination and subsequent proteasomal degradation. This technical guide provides a comprehensive overview of the biological roles of Smurf1, with a focus on its involvement in key signaling pathways, its diverse substrates, and its implications in both normal physiology and various disease states. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of Smurf1's mechanisms of action.

Core Functions and Biological Significance

Smurf1 is integral to the regulation of numerous physiological and pathological processes, including bone metabolism, cancer progression, neuronal development, and immune responses. Its primary function is to act as a negative regulator in several signaling pathways, thereby maintaining cellular homeostasis.

Bone Metabolism

Smurf1 is a critical negative regulator of bone formation.[1][2] Studies using Smurf1-deficient mice have demonstrated an age-dependent increase in bone mass due to enhanced osteoblast activity.[1][2] Smurf1 targets key osteogenic factors for degradation, including the transcription factor Runx2 and Smad1/5 proteins, which are essential for osteoblast differentiation.[3][4]

Cancer

The role of Smurf1 in cancer is complex and often context-dependent, acting as either a tumor promoter or suppressor.[5][6] Overexpression of Smurf1 has been correlated with poor prognosis in various cancers, including gastric and pancreatic cancer, by promoting cell migration, invasion, and epithelial-mesenchymal transition (EMT).[7][8][9] It achieves this in part by targeting tumor-suppressing proteins for degradation.[6] Conversely, in some contexts, Smurf1 can act as a tumor suppressor.[5]

Neuronal Development

Smurf1 is involved in regulating neuronal polarity and axon outgrowth.[3][10] It mediates the degradation of RhoA, a small GTPase that inhibits neurite extension, thereby promoting axon formation.[3][10] The phosphorylation of Smurf1 by Protein Kinase A (PKA) can switch its substrate preference, enhancing RhoA degradation and promoting neuronal development.[10]

Immune Regulation

Smurf1 also plays a role in the innate immune response by targeting components of Toll-like receptor (TLR) signaling pathways. For instance, Smurf1 can mediate the degradation of MyD88, an adaptor protein crucial for TLR signaling, thereby dampening inflammatory responses.[11]

Key Signaling Pathways Regulated by Smurf1

Smurf1 is a central node in several major signaling cascades, primarily through its ability to target key pathway components for degradation.

TGF-β/BMP Signaling

Smurf1 was initially identified as a negative regulator of the Bone Morphogenetic Protein (BMP) signaling pathway, a branch of the Transforming Growth Factor-beta (TGF-β) superfamily.[12][13] It directly interacts with and ubiquitinates receptor-regulated Smads (R-Smads) such as Smad1 and Smad5, leading to their degradation.[3][13] Smurf1 can also target the common mediator Smad, Smad4, and inhibitory Smads like Smad7.[3] Furthermore, in conjunction with inhibitory Smads, Smurf1 can target TGF-β and BMP receptors for degradation.[3]

Non-canonical Wnt/Planar Cell Polarity (PCP) Pathway

Smurf1 is also implicated in the Wnt/PCP pathway, which is crucial for establishing cell polarity and coordinating cell movements during development.[3] In this context, Smurf1-mediated degradation of RhoA at the leading edge of migrating cells is essential for directional cell movement.[3]

MAPK Signaling

Smurf1 can influence the Mitogen-Activated Protein Kinase (MAPK) pathway by targeting MEKK2 (MAP3K2) for degradation.[1][2] This interaction has been shown to be important in regulating osteoblast activity.[1][2]

Substrate Recognition and Ubiquitination

Smurf1 is a HECT E3 ligase, which means it directly accepts ubiquitin from an E2 ubiquitin-conjugating enzyme onto a cysteine residue in its HECT domain before transferring it to the substrate. The specificity of Smurf1 for its substrates is determined by its various domains, including the C2 domain and two WW domains, which recognize specific motifs (e.g., PY motifs) on target proteins.[11]

Quantitative Data on Smurf1 Function

The following tables summarize key quantitative findings from studies on Smurf1.

Table 1: Effect of Smurf1 Deletion on Bone Mineral Density (BMD) in Mice

| Age (months) | Genotype | Mean BMD (% increase vs. Wild-Type) | Reference |

| 4 | Smurf1-/- | 10% | [2] |

| 9 | Smurf1-/- | 17% | [2] |

| 14 | Smurf1-/- | 20% | [2] |

Table 2: Smurf1 Expression in Gastric Cancer (GC)

| Sample Type | N | Smurf1 Positive Staining (%) | p-value | Reference |

| GC Tissues | 68 | 70.59% | 0.005 | [7] |

| Tumor-adjacent Tissues | 68 | 47.06% | [7] |

Experimental Protocols

Detailed methodologies for studying Smurf1 are crucial for reproducible research. Below are summarized protocols for key experiments.

In Vitro Ubiquitination Assay

This assay is used to determine if a protein is a direct substrate of Smurf1's E3 ligase activity.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant Smurf1 (wild-type and catalytically inactive mutant)

-

Recombinant substrate protein

-

Ubiquitin

-

ATP-regenerating system

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE and Western blotting reagents

-

Antibodies against the substrate and ubiquitin

Procedure:

-

Set up the ubiquitination reaction by combining E1, E2, Smurf1, substrate, ubiquitin, and ATP in the ubiquitination buffer.

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blotting using antibodies against the substrate to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Immunoprecipitation (IP) for Interaction Studies

IP is used to determine if Smurf1 physically interacts with a potential substrate or regulatory protein in a cellular context.

Materials:

-

Cell culture expressing tagged versions of Smurf1 and the protein of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against the tagged protein (e.g., anti-FLAG, anti-HA)

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

-

Antibodies against both proteins of interest

Procedure:

-

Lyse the cells to obtain a total protein extract.

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody against one of the proteins (the "bait") overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting, probing for the presence of the other protein (the "prey").

Luciferase Reporter Assay for Pathway Activity

This assay can be used to measure the effect of Smurf1 on the transcriptional activity of a signaling pathway it regulates, such as the BMP pathway.

Materials:

-

Cells cultured in multi-well plates

-

Expression plasmid for Smurf1

-

Reporter plasmid containing a luciferase gene driven by a promoter with response elements for the pathway of interest (e.g., BMP-responsive element)

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Luciferase assay reagent

Procedure:

-

Co-transfect the cells with the Smurf1 expression plasmid, the reporter plasmid, and the control plasmid.

-

After a suitable incubation period, treat the cells with an agonist for the pathway of interest (e.g., BMP2).

-

Lyse the cells and measure the activity of both luciferases using a luminometer.

-

Normalize the activity of the experimental luciferase to the control luciferase to account for variations in transfection efficiency.

Conclusion and Future Directions

Smurf1 is a multifaceted E3 ubiquitin ligase with a broad range of substrates and a profound impact on cellular signaling and function. Its roles in bone metabolism, cancer, and neuronal development make it an attractive target for therapeutic intervention. Further research is needed to fully elucidate the complex regulatory mechanisms governing Smurf1 activity and substrate specificity in different cellular contexts. The development of specific inhibitors of Smurf1 could hold promise for the treatment of various diseases, including osteoporosis and certain types of cancer. The experimental approaches outlined in this guide provide a foundation for researchers to further investigate the intricate biology of Smurf1.

References

- 1. ERK-Smurf1-RhoA signaling is critical for TGFβ-drived EMT and tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro ubiquitination assays [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of substrates of SMURF1 ubiquitin ligase activity utilizing protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. Dual luciferase reporter gene construct and assay [bio-protocol.org]

- 10. Phosphorylation of E3 ligase Smurf1 switches its substrate preference in support of axon development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Low Expression of Smurf1 Enhances the Chemosensitivity of Human Colorectal Cancer to Gemcitabine and Cisplatin in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Smurf1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of Smurf1-IN-1, a selective inhibitor of the E3 ubiquitin ligase Smad Ubiquitination Regulatory Factor 1 (Smurf1). Smurf1 is a key negative regulator in various signaling pathways, including Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β), making it an attractive therapeutic target for a range of diseases such as pulmonary arterial hypertension (PAH), cancer, and osteoporosis. This document details the high-throughput screening methodologies employed for inhibitor identification, the mechanism of action of this compound, and the experimental protocols for key validation assays. All quantitative data are presented in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to Smurf1 as a Therapeutic Target

Smurf1 is a HECT (Homologous to the E6-AP Carboxyl Terminus) domain-containing E3 ubiquitin ligase that plays a pivotal role in protein degradation through the ubiquitin-proteasome system.[1][2] It targets a variety of substrates, including SMAD proteins (SMAD1/5), bone morphogenetic protein receptors (BMPRs), and MEKK2, thereby regulating cellular processes such as cell differentiation, migration, and apoptosis.[3][4] Dysregulation of Smurf1 activity has been implicated in the pathophysiology of several diseases, making it a compelling target for therapeutic intervention. The development of small molecule inhibitors against Smurf1, such as this compound, represents a promising strategy to modulate these disease-associated pathways.

Discovery of this compound

The identification of Smurf1 inhibitors has been largely driven by high-throughput screening (HTS) campaigns. These efforts have utilized various biochemical and cell-based assays to identify potent and selective compounds.

High-Throughput Screening Strategies

Two primary HTS methodologies have been successfully employed to discover novel Smurf1 inhibitors:

-

UbFluor-Based Biochemical Assay: This assay utilizes a fluorescently labeled ubiquitin probe, UbFluor, which mimics the native E2-ubiquitin thioester. The transfer of ubiquitin from UbFluor to the catalytic cysteine of the Smurf1 HECT domain results in the release of the fluorophore, leading to a change in fluorescence polarization. This robust and sensitive assay is suitable for HTS and allows for the direct measurement of the catalytic activity of the HECT domain.[5][6][7]

-

URT-Dual-Luciferase Cell-Based Assay: This innovative cell-based screening method employs a Ubiquitin Reference Technique (URT) coupled with a dual-luciferase reporter system. A fusion protein is engineered to express a Smurf1 substrate (e.g., RHOB) linked to Firefly luciferase and a stable reference protein (Renilla luciferase). In the presence of active Smurf1, the substrate is degraded, leading to a decrease in the Firefly luciferase signal relative to the Renilla luciferase signal. Inhibitors of Smurf1 prevent this degradation, resulting in a measurable increase in the Firefly/Renilla luciferase ratio.[8]

Hit-to-Lead Optimization

Following the identification of initial hits from HTS, a process of hit-to-lead optimization is undertaken. This involves medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of the compounds. Structure-activity relationship (SAR) studies guide the chemical modifications to enhance the desired characteristics, leading to the development of lead compounds like this compound (also reported as compound 38 in some literature).[9][10]

Mechanism of Action of this compound

This compound and other related inhibitors primarily function by targeting the catalytic HECT domain of Smurf1. Their mechanism of action involves the following key aspects:

-

Inhibition of Transthiolation: These inhibitors prevent the transfer of ubiquitin from the E2 conjugating enzyme to the catalytic cysteine residue within the Smurf1 HECT domain. This blockage of the transthiolation step is a critical disruption of the ubiquitination cascade.[1][2]

-

Allosteric Modulation: Some Smurf1 inhibitors have been shown to bind to an allosteric site on the HECT domain. This binding induces a conformational change, such as the elongation of an α-helix over a glycine-containing hinge, which restricts the motion required for catalytic activity.

-

Targeting the Catalytic Cysteine: While some inhibitors are allosteric, others may directly interact with or near the catalytic cysteine residue, sterically hindering the access of the E2-ubiquitin conjugate.

The selective inhibition of the Smurf1 HECT domain by these compounds leads to the stabilization and accumulation of its downstream substrates, thereby restoring the signaling pathways that are pathologically downregulated.

Quantitative Data for Smurf1 Inhibitors

The potency and selectivity of Smurf1 inhibitors are critical parameters evaluated during their development. The following table summarizes the available quantitative data for this compound and other representative Smurf1 inhibitors.

| Compound Name | Alias | IC50 (nM) | Assay Type | Selectivity Notes | Reference |

| This compound | Compound 38 | 92 | Biochemical | No activity against Smurf2; selective against a panel of other E3 ligases. | [10][11] |

| Smurf1 inhibitor 1 | - | 230 | UbFluor Assay | Does not inhibit closely related Smurf2, WWP1, Nedd4-1, and NleL. | [1][2] |

| Celastrol | - | - | - | Reported as a SMURF1 inhibitor. | [12] |

| (-)-Epigallocatechin Gallate | EGCG | - | - | Studied for its inhibitory effects on SMURF1. | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and validation of this compound.

UbFluor-Based HTS Assay Protocol

Objective: To quantify the catalytic activity of the Smurf1 HECT domain and assess the inhibitory potential of test compounds.

Materials:

-

Purified Smurf1 HECT domain

-

UbFluor probe

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

384-well, low-volume, black, flat-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a stock solution of the Smurf1 HECT domain in assay buffer.

-

Prepare a stock solution of the UbFluor probe in assay buffer.

-

Serially dilute the test compounds in DMSO.

-

In a 384-well plate, add the test compounds to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Add the Smurf1 HECT domain solution to all wells except the negative controls and mix gently.

-

Incubate the plate at room temperature for 15-30 minutes to allow for compound binding.

-

Initiate the reaction by adding the UbFluor probe solution to all wells.

-

Immediately begin reading the fluorescence polarization signal at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes) at a constant temperature (e.g., 25°C).

-

Calculate the rate of the reaction for each well.

-

Determine the IC50 values for the test compounds by plotting the reaction rates against the compound concentrations and fitting the data to a dose-response curve.

In Vitro Autoubiquitination Assay Protocol

Objective: To visually assess the E3 ligase activity of Smurf1 and the effect of inhibitors on its ability to self-ubiquitinate.

Materials:

-

Purified full-length Smurf1

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UbcH5c)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Test compounds dissolved in DMSO

-

SDS-PAGE gels and Western blotting reagents

-

Anti-Smurf1 antibody

Procedure:

-

Prepare a reaction master mix containing E1 enzyme, E2 enzyme, ubiquitin, and ATP in ubiquitination reaction buffer.

-

In separate tubes, add purified Smurf1.

-

Add the test compounds at various concentrations to the tubes containing Smurf1. Include a DMSO control.

-

Pre-incubate the Smurf1 and compounds for 15-30 minutes at 30°C.

-

Initiate the ubiquitination reaction by adding the master mix to each tube.

-

Incubate the reactions at 37°C for 60-90 minutes.

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-Smurf1 antibody to visualize the ladder of polyubiquitinated Smurf1 species. A reduction in the high molecular weight smear indicates inhibition of autoubiquitination.

URT-Dual-Luciferase Cell-Based Assay Protocol

Objective: To measure the activity of Smurf1 in a cellular context and screen for inhibitors.[8]

Materials:

-

HEK293T cells

-

Expression plasmid for the URT-reporter fusion protein (e.g., pRUF-RHOB)

-

Expression plasmid for Smurf1

-

Cell culture medium and reagents

-

Transfection reagent

-

Dual-luciferase assay kit

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the URT-reporter plasmid and the Smurf1 expression plasmid.

-

Plate the transfected cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds. Include DMSO as a negative control and a proteasome inhibitor (e.g., MG132) as a positive control for substrate stabilization.

-

Incubate the cells for 16-24 hours.

-

Lyse the cells according to the dual-luciferase assay kit manufacturer's instructions.

-

Measure the Firefly and Renilla luciferase activities sequentially in a luminometer.

-

Calculate the ratio of Firefly to Renilla luciferase activity for each well.

-

Normalize the data to the DMSO control and plot the results against the compound concentrations to determine EC50 values.

Visualizations

The following diagrams were generated using the Graphviz DOT language to illustrate key concepts in Smurf1 biology and inhibitor discovery.

Caption: The Smurf1 signaling pathway in the context of BMP signaling.

Caption: A typical workflow for the discovery of Smurf1 inhibitors.

Caption: The mechanism of action of this compound on the HECT domain.

Conclusion

The discovery and development of this compound and other selective Smurf1 inhibitors represent a significant advancement in the field of targeted therapeutics. By leveraging sophisticated high-throughput screening technologies and a deep understanding of the underlying biology of Smurf1, researchers have been able to identify and optimize potent molecules with therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals working to further explore the therapeutic utility of Smurf1 inhibition in a variety of disease contexts. Continued research in this area holds the promise of delivering novel treatments for patients with unmet medical needs.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Uncovering new insights into the role of the ubiquitin ligase Smurf1 on the regulation of innate immune signaling and resistance to infection [frontiersin.org]

- 5. UbFluor: A Fluorescent Thioester to Monitor HECT E3 Ligase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UbFluor: a mechanism-based probe for HECT E3 ligases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of Inhibitors of the E3 Ligase SMAD Specific E3 Ubiquitin Protein Ligase 1 as a Treatment for Lung Remodeling in Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. SMURF1 inhibitor 38 | SMURF1 inhibitor | Probechem Biochemicals [probechem.com]

- 12. scbt.com [scbt.com]

Smurf1-IN-1: A Technical Guide to Target Pathways and Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smad Ubiquitination Regulatory Factor 1 (Smurf1) is a HECT-type E3 ubiquitin ligase that plays a pivotal role in a multitude of cellular processes. Its dysregulation has been implicated in various pathologies, including cancer, osteoporosis, and inflammatory diseases. Smurf1-IN-1 is a small molecule inhibitor of Smurf1, offering a valuable tool for dissecting Smurf1-mediated signaling pathways and a potential therapeutic lead. This technical guide provides an in-depth overview of the core target pathways and substrates of Smurf1 that are modulated by this compound. It includes quantitative data for Smurf1 inhibitors, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

This compound and its Analogs: Quantitative Data

The following table summarizes the in vitro potency of this compound and other reported Smurf1 inhibitors. This data is essential for dose-response studies and for comparing the efficacy of different inhibitory compounds.

| Compound Name | Assay Type | IC50 | Kd | Notes |

| This compound | Not Specified | 92 nM[1] | Orally active and selective.[1] | |

| Smurf1 inhibitor 1 | UbFluor assay | 230 nM[2] | Potent and selective; inhibits the catalytic HECT domain.[2] | |

| Smurf1 modulator-1 | Not Specified | 180 nM[3] | Selective inhibitor of Smurf1.[3] | |

| Smurf1-IN-A01 | Not Specified | 3.664 nM[4][5] | Enhances BMP-2 responsiveness by preventing Smad1/5 degradation.[4][5] |

Core Target Pathways of Smurf1

Smurf1 is a critical regulator of several key signaling pathways. This compound, by inhibiting Smurf1's E3 ligase activity, can modulate these pathways, making it a valuable research tool.

Bone Morphogenetic Protein (BMP) / Transforming Growth Factor-β (TGF-β) Signaling

The canonical BMP/TGF-β signaling pathway is a primary target of Smurf1. Smurf1 negatively regulates this pathway by targeting key components for ubiquitination and subsequent proteasomal degradation.

-

Mechanism: Smurf1 directly interacts with and ubiquitinates receptor-regulated SMADs (R-SMADs), specifically Smad1 and Smad5, which are crucial transducers of the BMP signal.[6][7] Smurf1 can also target the TGF-β type I receptor (TβRI) for degradation, a process that can be facilitated by the inhibitory SMAD, Smad7. By promoting the degradation of these positive signaling components, Smurf1 effectively dampens the cellular response to BMP and TGF-β ligands.

Innate Immune Signaling

Smurf1 is emerging as a significant negative regulator of innate immune responses, particularly those mediated by Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).

-

Mechanism: Smurf1 targets several key adaptor and signaling proteins in these pathways for degradation. This includes:

-

MyD88: An essential adaptor for most TLRs. Smurf1-mediated degradation of MyD88 dampens TLR signaling.

-

MAVS (Mitochondrial Antiviral-Signaling Protein): A critical adaptor for RLRs. Smurf1 promotes MAVS degradation to attenuate the antiviral response.

-

STAT1 (Signal Transducer and Activator of Transcription 1): A key transcription factor in interferon signaling. Smurf1-mediated degradation of STAT1 impairs the antiviral state.

-

Cell Polarity and Migration

Smurf1 is involved in regulating cell polarity and migration through its interaction with the RhoA signaling pathway.

-

Mechanism: Smurf1 directly targets the small GTPase RhoA for ubiquitination and degradation. This activity is crucial for establishing cell polarity and enabling directed cell movement. By controlling the local levels of active RhoA, Smurf1 influences the dynamics of the actin cytoskeleton.

Key Substrates of Smurf1

The specificity of Smurf1's action is determined by its ability to recognize and bind to a distinct set of substrate proteins. The following table summarizes some of the well-characterized substrates of Smurf1.

| Substrate | Pathway/Process | Consequence of Ubiquitination |

| Smad1, Smad5 | BMP Signaling | Proteasomal degradation, pathway inhibition.[6][7] |

| MEKK2 | JNK/MAPK Signaling | Proteasomal degradation, regulation of osteoblast activity. |

| RhoA | Cell Polarity & Migration | Proteasomal degradation, regulation of cytoskeleton dynamics. |

| MAVS | Innate Immunity (Antiviral) | Proteasomal degradation, attenuation of antiviral response. |

| STAT1 | Innate Immunity (Interferon) | Proteasomal degradation, impaired antiviral state. |

| MyD88 | Innate Immunity (TLR) | Proteasomal degradation, dampened TLR signaling. |

| Axin | Wnt Signaling | Regulation of Wnt/β-catenin signaling. |

| Runx2 | Osteoblast Differentiation | Proteasomal degradation, inhibition of bone formation. |

| TRAF4, TRAF6 | NF-κB Signaling | Proteasomal degradation, regulation of inflammation.[6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Smurf1 activity and the effects of its inhibitors.

In Vitro Ubiquitination Assay

This assay directly measures the E3 ligase activity of Smurf1.

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5c)

-

Recombinant human Smurf1

-

Recombinant substrate protein (e.g., Smad1)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound (or other inhibitors)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the substrate and ubiquitin

Protocol:

-

Prepare the reaction mixture in the ubiquitination buffer containing E1, E2, ubiquitin, and ATP.

-

Add the recombinant Smurf1 and the substrate protein.

-

For inhibitor studies, pre-incubate Smurf1 with varying concentrations of this compound before adding the other reaction components.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using an antibody against the substrate to detect its ubiquitinated forms (visible as a ladder of higher molecular weight bands). An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are high-throughput methods to measure protein-protein interactions or enzyme activity. A common application for Smurf1 is to measure its auto-ubiquitination activity.

Principle: This assay utilizes two fluorescently labeled ubiquitin molecules, one with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When Smurf1 catalyzes the formation of a polyubiquitin chain on itself, the donor and acceptor are brought into close proximity, resulting in a FRET signal that can be measured. This compound will inhibit this process, leading to a decrease in the FRET signal.

Materials:

-

Recombinant Smurf1

-

E1 and E2 enzymes

-

Europium-labeled ubiquitin (donor)

-

d2-labeled ubiquitin (acceptor)

-

ATP

-

Assay buffer

-

This compound

-

384-well microplates suitable for HTRF

-

HTRF-compatible plate reader

Protocol:

-

Dispense varying concentrations of this compound into the wells of a 384-well plate.

-

Add a mixture of Smurf1, E1, and E2 enzymes to the wells.

-

Add a mixture of Europium-labeled and d2-labeled ubiquitin.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 1-3 hours).

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot it against the inhibitor concentration to determine the IC50.

Cell-Based Western Blot Analysis of Substrate Degradation

This assay determines the effect of this compound on the steady-state levels of a Smurf1 substrate in a cellular context.

Materials:

-

Cell line endogenously expressing or overexpressing the target substrate (e.g., HEK293T cells transfected with Smad1)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against the substrate of interest

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 6-24 hours).

-

Lyse the cells using ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against the substrate.

-

Wash and probe with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the effect of this compound on the substrate protein levels.

Conclusion

This compound is a valuable chemical probe for investigating the diverse biological roles of the E3 ubiquitin ligase Smurf1. By targeting key signaling pathways such as BMP/TGF-β, innate immunity, and cell migration, this inhibitor provides a powerful tool for researchers in both basic science and drug discovery. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for designing and interpreting experiments aimed at elucidating the complex functions of Smurf1 and the therapeutic potential of its inhibition.

References

- 1. biorxiv.org [biorxiv.org]

- 2. krishgen.com [krishgen.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. origene.com [origene.com]

- 6. Optimization of an HTRF Assay for the Detection of Soluble Mutant Huntingtin in Human Buffy Coats: A Potential Biomarker in Blood for Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eubopen.org [eubopen.org]

The Role of Smurf1 in the TGF-β Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Smad ubiquitination regulatory factor 1 (Smurf1) is a key negative regulator of the Transforming Growth Factor-β (TGF-β) signaling pathway. As a HECT-type E3 ubiquitin ligase, Smurf1 orchestrates the ubiquitination and subsequent proteasomal degradation of several core components of this pathway, thereby attenuating its downstream effects. This technical guide provides a comprehensive overview of the multifaceted role of Smurf1 in TGF-β signaling, including its mechanism of action, its impact on various substrates, and its interplay with other regulatory proteins. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this critical signaling node.

Introduction to the TGF-β Signaling Pathway

The TGF-β signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in numerous diseases, such as cancer and fibrosis. The canonical pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI). The activated TβRI, in turn, phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes.

Smurf1: A Negative Regulator of TGF-β Signaling

Smurf1 was initially identified as an E3 ubiquitin ligase that targets components of the Bone Morphogenetic Protein (BMP) pathway, a branch of the TGF-β superfamily.[3][4] Subsequent research has firmly established its role as a potent antagonist of the TGF-β pathway as well. Smurf1 belongs to the Nedd4 family of HECT E3 ligases and is characterized by a C2 domain, two WW domains, and a C-terminal HECT domain responsible for its catalytic activity.[3]

Mechanism of Action: Ubiquitination and Degradation

The primary mechanism by which Smurf1 inhibits TGF-β signaling is through the ubiquitination and subsequent proteasomal degradation of key signaling components. This process is highly specific and is often facilitated by adaptor proteins.

Substrates of Smurf1 in the TGF-β Pathway

Smurf1 targets multiple proteins within the TGF-β signaling cascade for degradation:

-

Receptor-Regulated Smads (R-Smads): Smurf1 directly interacts with and promotes the degradation of Smad1 and Smad5, which are primarily involved in BMP signaling but can also be regulated in the context of TGF-β signaling in certain cell types.[1][5] Smurf1 overexpression has been shown to diminish the total protein levels of Smad1 and Smad5.[1]

-

TGF-β Receptors: Smurf1 can induce the degradation of TGF-β receptors, thereby dampening the initial signal transduction.[6][7] This process is often mediated by inhibitory Smads (I-Smads).

-

Inhibitory Smads (I-Smads): Smurf1 can interact with Smad7, an inhibitory Smad that is induced by TGF-β signaling as a negative feedback mechanism. Smad7 acts as an adaptor, recruiting Smurf1 to the activated TβRI, leading to the ubiquitination and degradation of the receptor.[6][7] Smurf1 can also ubiquitinate Smad7 itself.[3]

-

RhoA: Smurf1 plays a crucial role in regulating cell polarity and migration by targeting the small GTPase RhoA for degradation.[8][9][10] This function is important in TGF-β-induced epithelial-mesenchymal transition (EMT).

-

TRAF4: Tumor necrosis factor receptor-associated factor 4 (TRAF4) has been identified as a substrate of Smurf1.[11][12] Smurf1-mediated ubiquitination of TRAF4 can regulate cell motility.

Quantitative Data on Smurf1 Function

The following tables summarize available quantitative data regarding the effects of Smurf1 on its substrates and the efficacy of its inhibitors.

| Substrate | Effect of Smurf1 Overexpression | Cell Type | Fold Change/Percentage Reduction | Reference |

| Smad1 | Diminished total protein levels | SRA01/04 (Lens Epithelial Cells) | Not specified | [1] |

| Smad5 | Diminished total protein levels | SRA01/04 (Lens Epithelial Cells) | Not specified | [1] |

| RhoA | Decreased steady-state level | HEK293T | Not specified | [8] |

| Inhibitor | Target | Assay | IC50 / Kd | Reference |

| Smurf1-IN-A01 | Smurf1 | Inhibition of Smurf1-mediated Smad1/5 degradation | Kd: 3.664 nM | [13] |

| Compound 1 | Smurf1 HECT domain | UbFluor assay | IC50: 450 nM | [14] |

| Compound 2 | Smurf1 HECT domain | UbFluor assay | IC50: 1.7 µM | [14] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of Smurf1's role in TGF-β signaling.

Co-Immunoprecipitation of Smurf1 and Smad7

This protocol describes the co-immunoprecipitation of endogenous or overexpressed Smurf1 and Smad7 from cell lysates to demonstrate their interaction.

Materials:

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

-

Wash Buffer: Cell Lysis Buffer with a lower concentration of NP-40 (e.g., 0.1%).

-

Antibodies: Anti-Smurf1 antibody, anti-Smad7 antibody, and appropriate isotype control IgG.

-

Protein A/G magnetic beads.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Culture and transfect (if necessary) HEK293T cells.

-

Lyse cells in ice-cold Cell Lysis Buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody (anti-Smurf1 or anti-Smad7) or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads three times with Wash Buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using the reciprocal antibody to detect the co-immunoprecipitated protein.[2][15][16]

In Vitro Ubiquitination Assay for Smad1 by Smurf1

This assay reconstitutes the ubiquitination of Smad1 by Smurf1 in a cell-free system.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme.

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2).

-

Recombinant human ubiquitin.

-

Recombinant purified Smurf1.

-

Recombinant purified Smad1.

-

Ubiquitination reaction buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, 1 mM DTT.

-

SDS-PAGE and Western blotting reagents.

-

Anti-Smad1 antibody or anti-ubiquitin antibody.

Procedure:

-

Set up the ubiquitination reaction by combining the E1, E2, ubiquitin, Smurf1, and Smad1 in the reaction buffer.

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Boil the samples and resolve them by SDS-PAGE.

-

Perform a Western blot analysis using an anti-Smad1 antibody to detect the appearance of higher molecular weight ubiquitinated Smad1 species or an anti-ubiquitin antibody to detect the overall ubiquitination.[17][18]

TGF-β Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the TGF-β/Smad pathway in response to TGF-β stimulation and the effect of Smurf1 overexpression.

Materials:

-

(CAGA)12-luciferase reporter plasmid (contains Smad-binding elements).

-

Renilla luciferase control plasmid (for normalization).

-

Smurf1 expression plasmid or empty vector control.

-

Cell culture medium and transfection reagent.

-

Recombinant human TGF-β1.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Procedure:

-

Co-transfect cells (e.g., HEK293T or HaCaT) with the (CAGA)12-luciferase reporter, Renilla luciferase plasmid, and either the Smurf1 expression plasmid or an empty vector.

-

After 24 hours, starve the cells in serum-free medium for 4-6 hours.

-

Treat the cells with a specific concentration of TGF-β1 (e.g., 5 ng/mL) for 16-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.[11][19][20][21]

Visualizing the Role of Smurf1 in TGF-β Signaling

The following diagrams, generated using Graphviz (DOT language), illustrate the key interactions and regulatory loops involving Smurf1 in the TGF-β signaling pathway.

Caption: Canonical TGF-β signaling and its negative regulation by Smurf1.

Caption: Key substrates of Smurf1 in the TGF-β signaling pathway.

Caption: Workflow for Co-Immunoprecipitation.

Conclusion and Future Directions

Smurf1 is a pivotal negative regulator of the TGF-β signaling pathway, exerting its influence through the targeted ubiquitination and degradation of multiple key components. Its role in modulating the levels of Smads, receptors, and other signaling molecules underscores its importance in maintaining cellular homeostasis and preventing pathway hyperactivation. The intricate regulatory mechanisms governing Smurf1 activity itself, including its interactions with adaptor proteins and its own post-translational modifications, present exciting avenues for future research. A deeper understanding of these processes will be instrumental in the development of novel therapeutic strategies for diseases driven by aberrant TGF-β signaling. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the complex role of Smurf1 and explore its potential as a therapeutic target.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Protein Immunoprecipitation (IP) from HEK293 Cells or iNeurons [protocols.io]

- 3. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A SMAD ubiquitin ligase targets the BMP pathway and affects embryonic pattern formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Smurf1 Facilitates Myogenic Differentiation and Antagonizes the Bone Morphogenetic Protein-2-induced Osteoblast Conversion by Targeting Smad5 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Smurf1 interacts with transforming growth factor-beta type I receptor through Smad7 and induces receptor degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of TGF-β receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of RhoA by Smurf1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dynamic Visualization of TGF-β/SMAD3 Transcriptional Responses in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ubiquitination of tumor necrosis factor receptor-associated factor 4 (TRAF4) by Smad ubiquitination regulatory factor 1 (Smurf1) regulates motility of breast epithelial and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Co-immunoprecipitation from transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. docs.abcam.com [docs.abcam.com]

- 18. suilab.life.tsinghua.edu.cn [suilab.life.tsinghua.edu.cn]

- 19. Stabilization of TGF‐β Receptor 1 by a Receptor‐Associated Adaptor Dictates Feedback Activation of the TGF‐β Signaling Pathway to Maintain Liver Cancer Stemness and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

Investigating Smurf1 Function: A Technical Guide to Utilizing Smurf1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Smad Ubiquitination Regulatory Factor 1 (Smurf1), an E3 ubiquitin ligase implicated in a multitude of cellular processes, and the utility of the selective inhibitor, Smurf1-IN-1, in elucidating its function. Smurf1 is a critical negative regulator in key signaling pathways, including Bone Morphogenetic Protein (BMP), Transforming Growth Factor-β (TGF-β), and RhoA signaling. Its dysregulation is associated with various pathologies, including cancer and bone disorders, making it a compelling target for therapeutic intervention. This document details the mechanism of action of Smurf1, summarizes the biochemical and cellular activity of this compound, and provides detailed protocols for essential experiments to investigate Smurf1 function. Furthermore, this guide presents visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the intricate roles of Smurf1.

Introduction to Smurf1

Smurf1 is a member of the HECT (Homologous to the E6AP Carboxyl Terminus) family of E3 ubiquitin ligases. It plays a pivotal role in protein degradation through the ubiquitin-proteasome system. Smurf1 selectively targets a range of substrate proteins for ubiquitination, thereby controlling their stability and activity. This targeted degradation has profound effects on cellular signaling and function.

Key Functions of Smurf1:

-

Regulation of BMP and TGF-β Signaling: Smurf1 was initially identified as a negative regulator of BMP signaling by targeting receptor-regulated Smads (Smad1 and Smad5) for degradation[1]. It also interacts with inhibitory Smads (I-Smads), such as Smad7, to promote the degradation of TGF-β and BMP receptors[2].

-

Control of Cell Migration and Polarity: Smurf1 is a key regulator of cell motility through its targeted degradation of the small GTPase RhoA[3][4]. By controlling local RhoA levels, Smurf1 influences cytoskeletal dynamics, cell protrusion formation, and the epithelial-to-mesenchymal transition (EMT), a process critical in development and cancer metastasis[4].

-

Bone Homeostasis: Smurf1 negatively regulates osteoblast differentiation and bone formation. It targets key osteogenic factors, including Runx2 and MEKK2, for degradation[5][6][7]. Smurf1-deficient mice exhibit an age-dependent increase in bone mass, highlighting its physiological role in skeletal maintenance[7].

-

Role in Cancer: The role of Smurf1 in cancer is context-dependent. While it can act as a tumor suppressor in some contexts, numerous studies have demonstrated its oncogenic role in various cancers, including breast, gastric, and pancreatic cancer, by promoting cell migration, invasion, and metastasis[4][8].

-

Immune Regulation: Emerging evidence indicates that Smurf1 is involved in regulating innate immune signaling pathways by targeting components such as MyD88 and TRAF proteins for degradation[1][9].

This compound: A Selective Smurf1 Inhibitor

This compound is a potent and selective small molecule inhibitor of Smurf1. Its ability to specifically block the E3 ligase activity of Smurf1 makes it an invaluable tool for studying the biological functions of Smurf1 and for exploring its therapeutic potential.

Quantitative Data for Smurf1 Inhibitors

The following table summarizes the available quantitative data for this compound and other reported Smurf1 inhibitors. This information is crucial for designing experiments and interpreting results.

| Inhibitor | IC50 (nM) | Target Domain | Assay Type | Notes | Reference |

| This compound | 92 | Catalytic HECT domain | Biochemical Assay | Orally active with 82% bioavailability in rats.[10][11] | [10][11] |

| Smurf1 inhibitor 1 | 230 | Catalytic HECT domain | UbFluor Assay | Selective over Smurf2, WWP1, Nedd4-1, and NleL.[12][13] | [12][13] |

| Smurf1 modulator-1 | 180 | Not Specified | Biochemical Assay | [14] | |

| Compound 1 | 230 | Catalytic HECT domain | UbFluor Assay | Prevents transthiolation between Smurf1 and E2~Ub thioesters.[13] | [13] |

| Compound 2 | 15,000 | Catalytic HECT domain | UbFluor Assay | [13] |

In Vivo Data for this compound

This compound has demonstrated efficacy in a preclinical animal model, highlighting its potential for in vivo studies and therapeutic development.

| Animal Model | Dosing (p.o.) | Dosing (i.v.) | T1/2 | Oral Bioavailability | Efficacy | Reference |

| Rat Model of Pulmonary Hypertension | 1, 3, 10 mg/kg | 1 mg/kg | 7.9 h | 82% | Significant efficacy observed. At 3 mg/kg, caused a 10% increase in muscularization at day 14. | [10] |

Investigating Smurf1 Function: Experimental Protocols

This section provides detailed protocols for key experiments to investigate the function of Smurf1 using this compound.

In Vitro Ubiquitination Assay

This assay directly measures the E3 ligase activity of Smurf1 and the inhibitory effect of this compound.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)

-

Recombinant human Smurf1

-

Recombinant human Ubiquitin

-

Substrate protein (e.g., RhoA, Smad1)

-

This compound

-

ATP solution (100 mM)

-

Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the substrate, ubiquitin, and Smurf1

Protocol:

-

Prepare the ubiquitination reaction mixture in a total volume of 50 µL.

-

Add the following components to the reaction tube in order:

-

Ubiquitination reaction buffer

-

E1 enzyme (e.g., 100 nM)

-

E2 enzyme (e.g., 500 nM)

-

Ubiquitin (e.g., 10 µM)

-

Substrate protein (e.g., 1 µM)

-

Recombinant Smurf1 (e.g., 200 nM)

-

This compound at various concentrations (e.g., 0-10 µM) or DMSO as a vehicle control.

-

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using antibodies against the substrate protein to detect its ubiquitinated forms (higher molecular weight bands) and an anti-ubiquitin antibody to confirm ubiquitination.

Cell-Based Protein Degradation Assay

This assay assesses the effect of this compound on the degradation of a specific Smurf1 substrate in a cellular context.

Materials:

-

Cell line of interest (e.g., HEK293T, MDA-MB-231)

-

Expression vector for the substrate protein (e.g., HA-tagged RhoA)

-

This compound

-

Cycloheximide (CHX)

-

Cell lysis buffer

-

Western blotting reagents and antibodies

Protocol:

-

Seed cells in a 6-well plate and transfect with the substrate expression vector.

-

After 24 hours, treat the cells with this compound at the desired concentration or DMSO for a specified time (e.g., 4-6 hours).

-

Add cycloheximide (a protein synthesis inhibitor, e.g., 50 µg/mL) to the media to stop new protein synthesis.

-

Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Perform Western blotting to analyze the levels of the substrate protein at each time point.

-

Quantify the band intensities to determine the degradation rate of the substrate in the presence and absence of this compound.

TGF-β/BMP Signaling Reporter Assay

This assay measures the impact of this compound on TGF-β or BMP signaling pathways.

Materials:

-

HEK293T cells

-

TGF-β or BMP-responsive luciferase reporter plasmid (e.g., pGL3-(CAGA)12-luc for TGF-β, pGL3-BRE-luc for BMP)

-

Renilla luciferase control vector (for normalization)

-

Recombinant TGF-β1 or BMP-2

-

This compound

-

Dual-Luciferase Reporter Assay System

Protocol:

-